N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide
Description
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core, a 2-methyl group, and a phenoxyacetamide side chain linked via an ethyl group. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including kinase inhibition and anticancer activity.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H23N3O5/c1-14-23-17-12-19(28-3)18(27-2)11-16(17)21(26)24(14)10-9-22-20(25)13-29-15-7-5-4-6-8-15/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25) |
InChI Key |
NEMZMJFDVCWGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)COC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps. One common approach starts with the preparation of the quinazoline core. This can be achieved by reacting 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then subjected to cyclization to form the quinazoline ring.
Next, the quinazoline intermediate is alkylated using a suitable alkylating agent, such as ethyl bromoacetate, to introduce the ethyl group at the 2-position. The final step involves the amidation reaction, where the alkylated quinazoline is reacted with phenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Hydroxyquinazoline derivatives
Substitution: Aminoquinazoline or thioquinazoline derivatives
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Chloroacetamide Precursor (CAS 1273022-31-3)
This precursor shares the quinazolinone core and ethylacetamide linkage but substitutes the phenoxy group with chlorine. Its molecular weight is 311.725 g/mol, compared to the target compound’s estimated molecular weight of ~384.4 g/mol (assuming replacement of Cl with phenoxyacetamide). The chloro group’s presence facilitates nucleophilic substitution reactions, making it a key intermediate.
Quinazolinone Derivatives with Alkyl/Aryl Substituents
lists analogs such as N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide, where bulky alkyl/aryl groups (e.g., butyl, phenylmethyl) replace the dimethoxy and phenoxy groups. In contrast, the target compound’s dimethoxy groups balance lipophilicity and polarity, optimizing bioavailability .
Compounds with Similar Side Chains
Coumarin-Based Acetohydrazides ()
Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) feature acetamide/hydrazide side chains linked to heterocyclic cores. While their coumarin backbone differs from quinazolinone, shared functional groups (e.g., acetamide, methoxy) suggest comparable synthetic strategies, such as hydrazide cyclization and nucleophilic substitution. Melting points for these coumarin derivatives range from 220–230°C, indicating high crystallinity—a trait likely shared with the target compound due to its planar quinazolinone core .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Challenges
- Synthetic Feasibility : The target compound’s synthesis is inferred from analogous pathways, but yields and optimal conditions are undocumented.
- Contradictions : suggests bulky substituents improve membrane permeability, but the target’s dimethoxy groups may prioritize solubility over permeability.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C21H23N3O4
- Molecular Weight: 393.47 g/mol
The compound features a quinazoline core with methoxy and methyl substitutions, which are critical for its biological activity. The phenoxyacetamide moiety enhances its pharmacological properties, making it a candidate for further investigation in cancer therapy and other medical applications.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
-
Telomerase Inhibition:
- A study demonstrated that derivatives similar to this compound possess potent telomerase inhibitory activity. For instance, compounds with a structural similarity showed IC50 values less than 1 µM, indicating strong inhibition compared to staurosporine (IC50 = 6.41 µM) . Telomerase is crucial for cancer cell proliferation; thus, inhibiting its activity can lead to reduced tumor growth.
-
Antitumor Activity:
- Flow cytometric analysis revealed that certain derivatives could arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cell lines such as MGC-803 . This suggests that the compound may have potential as an anticancer agent by targeting cellular mechanisms involved in tumor progression.
- Mechanisms of Action:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Telomerase Inhibition | IC50 < 1 µM for related compounds | |
| Antitumor Activity | Induces apoptosis in MGC-803 cells | |
| Mechanism of Action | Downregulation of dyskerin |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical transformations that enhance its biological properties. The introduction of methoxy groups at specific positions on the quinazoline structure has been shown to significantly affect its biological activity .
Key Findings on SAR:
Q & A
Q. What are the established synthetic routes for N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide?
The synthesis typically involves multi-step functionalization of the quinazolinone core. A common strategy includes:
- Step 1 : Preparation of the quinazolinone scaffold via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate reactive carbonyl .
- Step 3 : Coupling with a phenoxyacetamide derivative (e.g., 2-chloro-N-substituted acetamide) under mild conditions (room temperature, DMF solvent, K₂CO₃ as base) to introduce the phenoxyacetamide side chain . Yield optimization requires careful control of stoichiometry and reaction time, monitored via TLC .
Q. How is the compound characterized, and what analytical methods are critical for structural validation?
Characterization involves:
- Spectroscopic Techniques : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., quinazolinone NH protons at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., loss of the phenoxyacetamide group) .
- Chromatography : HPLC or TLC for purity assessment (>95% purity for pharmacological studies) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the compound’s anticancer activity, and how are data contradictions resolved?
- In Vitro Assays : MTT assays on cancer cell lines (e.g., MDA-MB-231 breast cancer) at varying concentrations (1–100 μM) to determine IC₅₀ values. Dose-response inconsistencies may arise due to cell line heterogeneity or solubility issues; these are addressed by repeating assays with standardized DMSO controls and normalizing to basal growth .
- Comparative Analysis : Use one-way ANOVA (e.g., GraphPad Prism) to statistically compare analogs. For example, substituents like halogens or trifluoromethyl groups enhance cytotoxicity, while phenyl rings may reduce activity .
Q. How do structural modifications influence pharmacokinetic properties and target binding?
- SAR Insights :
- Quinazolinone Core : The 6,7-dimethoxy groups enhance solubility and π-π stacking with kinase ATP-binding pockets .
- Phenoxyacetamide Side Chain : Hydrophobic interactions with TACE (TNF-α converting enzyme) are critical for anti-inflammatory activity .
Q. What methodological challenges arise in studying the compound’s metabolic stability, and how are they mitigated?
- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) identifies rapid oxidation of the ethyl linker. Solutions include:
- Deuterium Incorporation : Replacing CH₂ groups with CD₂ to slow metabolism .
- Prodrug Design : Masking the acetamide as a hydroxamic acid ester improves oral bioavailability .
- LC-MS/MS Analysis : Quantifies metabolites (e.g., demethylated quinazolinone derivatives) .
Data Interpretation and Optimization
Q. How are conflicting results in biological activity rationalized across studies?
Contradictions in IC₅₀ values (e.g., variable inhibition of tubulin polymerization) may stem from:
- Assay Conditions : Differences in cell culture media (e.g., serum concentration affecting compound solubility) .
- Substituent Effects : Dimethoxy groups enhance tubulin binding in some cell lines but show no effect in others due to efflux pump expression (e.g., P-gp) .
- Validation : Cross-testing in isogenic cell lines (P-gp+/P-gp-) clarifies resistance mechanisms .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use of PEG-based nanoparticles or cyclodextrin inclusion complexes improves aqueous solubility .
- Structural Tweaks : Introducing polar groups (e.g., hydroxyl or amine) on the phenoxy ring enhances Caco-2 permeability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
